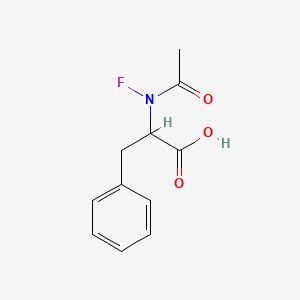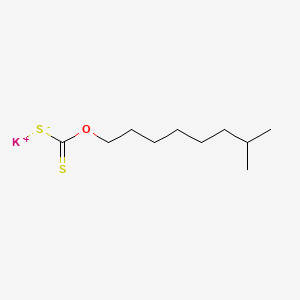
2-Butyloctyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyloctyl acrylate is an organic compound with the molecular formula C15H28O2. It is an ester formed from acrylic acid and 2-butyloctanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
2-Butyloctyl acrylate can be synthesized through the esterification of acrylic acid with 2-butyloctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow processes. One such method involves the reaction of acryloyl chloride with 2-butyloctanol in the presence of a base like triethylamine. This process is carried out in a tubular reactor, which allows for efficient mixing and heat transfer, resulting in high yields and minimal side products .
化学反应分析
Types of Reactions
2-Butyloctyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings, adhesives, and sealants.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and 2-butyloctanol.
Addition Reactions: It can participate in addition reactions with nucleophiles due to the presence of the acrylate group.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Addition Reactions: Nucleophiles such as amines or thiols can react with the acrylate group under mild conditions.
Major Products
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and 2-butyloctanol
Addition Reactions: Various substituted acrylates depending on the nucleophile used
科学研究应用
2-Butyloctyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form hydrogels.
作用机制
The mechanism of action of 2-Butyloctyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group is highly reactive and can participate in radical polymerization reactions, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, such as proteins and cells, making them useful in biomedical applications .
相似化合物的比较
2-Butyloctyl acrylate can be compared with other acrylate esters such as:
Butyl acrylate: Similar in structure but with a shorter alkyl chain, leading to different physical properties.
Ethylhexyl acrylate: Known for its use in pressure-sensitive adhesives.
Methyl acrylate: Has a lower molecular weight and is used in the production of acrylic fibers and resins.
The uniqueness of this compound lies in its longer alkyl chain, which imparts flexibility and hydrophobicity to the resulting polymers, making them suitable for specific applications where these properties are desired .
属性
CAS 编号 |
93841-23-7 |
|---|---|
分子式 |
C15H28O2 |
分子量 |
240.38 g/mol |
IUPAC 名称 |
2-butyloctyl prop-2-enoate |
InChI |
InChI=1S/C15H28O2/c1-4-7-9-10-12-14(11-8-5-2)13-17-15(16)6-3/h6,14H,3-5,7-13H2,1-2H3 |
InChI 键 |
YIQQHZJOSHVSCQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CCCC)COC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


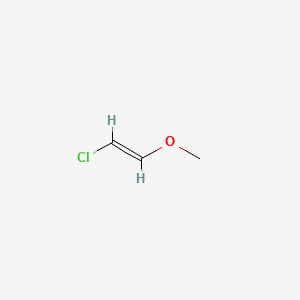
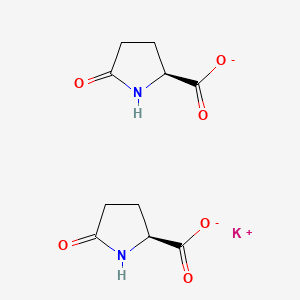
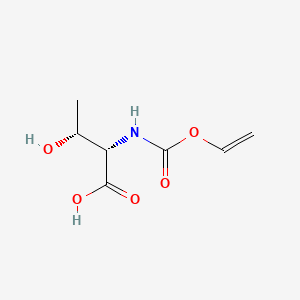
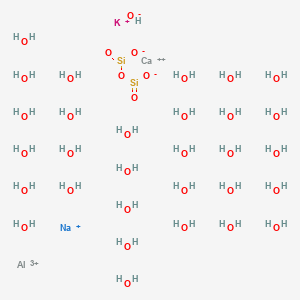
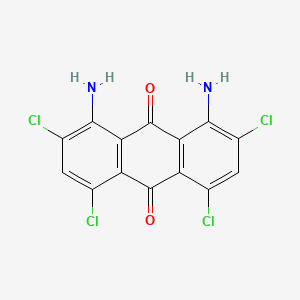
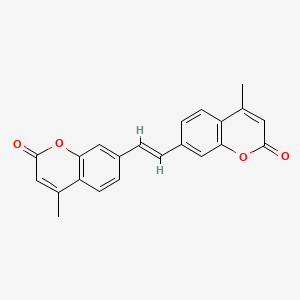
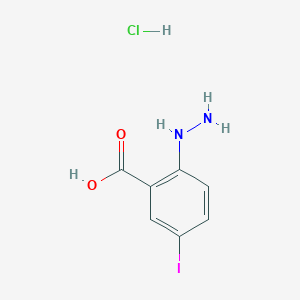


![2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B12651005.png)
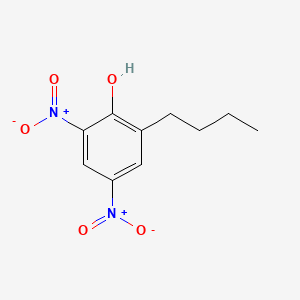
![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)
